molecular formula C12H15ClO2 B14044104 1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one

1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one

Cat. No.: B14044104
M. Wt: 226.70 g/mol
InChI Key: NBDUTJQTIQKDOC-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a methoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one typically involves several steps. One common method includes the chlorination of 1-(3-ethyl-2-methoxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethyl and methoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(3-methyl-2-methoxyphenyl)propan-2-one: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    1-Chloro-1-(3-ethyl-2-hydroxyphenyl)propan-2-one:

These comparisons highlight the unique features of this compound, such as its specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-4-9-6-5-7-10(12(9)15-3)11(13)8(2)14/h5-7,11H,4H2,1-3H3

InChI Key

NBDUTJQTIQKDOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OC

Origin of Product

United States

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